

# (tert-Butoxycarbonyl)methionine: A Technical Guide to its Chemical Properties and Applications

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## Compound of Interest

Compound Name: *(tert-Butoxycarbonyl)methionine*

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**(tert-Butoxycarbonyl)methionine**, commonly referred to as Boc-Met-OH, is a pivotal amino acid derivative extensively utilized in the fields of peptide synthesis, pharmaceutical research, and drug development.<sup>[1]</sup> As an N-terminally protected form of the essential amino acid L-methionine, its primary function is to serve as a building block in the controlled, stepwise assembly of peptide chains.<sup>[2][3]</sup> The tert-butoxycarbonyl (Boc) protecting group is prized for its stability under a range of conditions and its facile, acid-labile removal, which is a cornerstone of the Boc strategy in solid-phase peptide synthesis (SPPS).<sup>[4]</sup> This guide provides an in-depth overview of the chemical properties, reactivity, and key experimental protocols associated with Boc-methionine, tailored for researchers and drug development professionals.

## Physicochemical and Spectroscopic Properties

The fundamental properties of (tert-Butoxycarbonyl)-L-methionine are summarized below, providing essential data for its handling, characterization, and use in synthesis.

## Physical and Chemical Data

Quantitative data for Boc-L-methionine has been compiled from various suppliers and databases to provide a comparative overview.

Property	Value	Source
IUPAC Name	(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid	<a href="#">[5]</a>
Synonyms	Boc-L-methionine, Boc-Met-OH, N-(tert-Butoxycarbonyl)-L-methionine	<a href="#">[3]</a>
CAS Number	2488-15-5	<a href="#">[2]</a>
Molecular Formula	C <sub>10</sub> H <sub>19</sub> NO <sub>4</sub> S	<a href="#">[6]</a>
Molecular Weight	249.33 g/mol	<a href="#">[5]</a>
Appearance	White to off-white powder or crystalline solid	<a href="#">[6]</a> <a href="#">[2]</a>
Melting Point	47-50 °C (lit.)	
Optical Rotation	[α]20/D -22° to -23°, c = 1 in methanol	<a href="#">[6]</a>
pKa	3.83 ± 0.10 (Predicted)	<a href="#">[2]</a> <a href="#">[3]</a>
Solubility	Soluble in DMF, methanol; sparingly soluble in water	<a href="#">[2]</a> <a href="#">[7]</a>
Storage	Room temperature, sealed in dry, dark place; some sources recommend 0-8 °C	<a href="#">[6]</a> <a href="#">[2]</a> <a href="#">[3]</a>

Note: Data for the D-enantiomer (CAS 5241-66-7) is also available and primarily differs in its optical rotation.[\[8\]](#)[\[9\]](#)

## Spectroscopic Data

Spectroscopic analysis is critical for the verification and characterization of Boc-L-methionine.

Technique	Key Features and Observed Data	Source
<sup>1</sup> H NMR	(500 MHz, CDCl <sub>3</sub> ) δ: 11.62 (br, 1H), 6.91 (br, 1H), 4.40 (m, 1H), 2.52 (t, J=4.8 Hz, 2H), 2.05 (s, 3H), 1.92-2.15 (m, 2H), 1.42 (s, 9H)	[2][3][10]
<sup>13</sup> C NMR	Experimental data available, though specific shifts vary with solvent. Key signals correspond to the Boc group, carbonyls, and aliphatic chain.	[5][11][12]
Mass Spec.	Molecular Ion (M+1): 250. Fragmentation patterns are available in databases.	[2][5][10]
IR Spectroscopy	Data available from various sources confirming functional groups (C=O, N-H, C-H).	[5]

## Chemical Reactivity and Stability

### General Stability

Boc-L-methionine is stable under normal temperatures and pressures when stored correctly.[2] The Boc protecting group is robust against basic and nucleophilic conditions, making it an excellent choice for peptide synthesis where other protecting groups might be cleaved.[13]

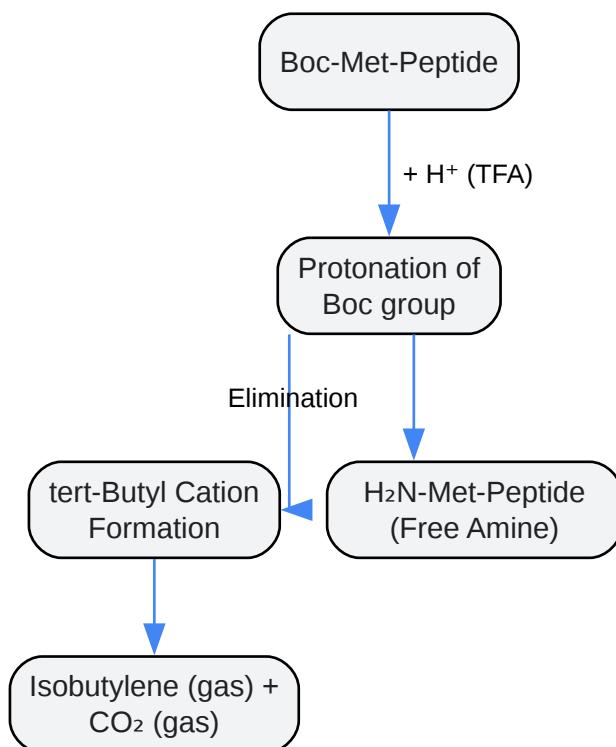
### Key Reactions and Pathways

The primary utility of Boc-methionine lies in two key transformations: peptide bond formation via its carboxylic acid group and the selective removal of the Boc group from the α-amino group.

The removal of the Boc group is the most critical reaction. It is achieved under strong acidic conditions. Common reagents include:

- Trifluoroacetic Acid (TFA): Typically used as a 50% solution in a solvent like dichloromethane (DCM).[4][14]
- Hydrogen Chloride (HCl): Often used as a 1-2 M solution in an organic solvent such as dioxane.[4][15]

The acid-catalyzed deprotection proceeds via the formation of a stable tert-butyl cation, which is released as isobutylene and carbon dioxide.[4]



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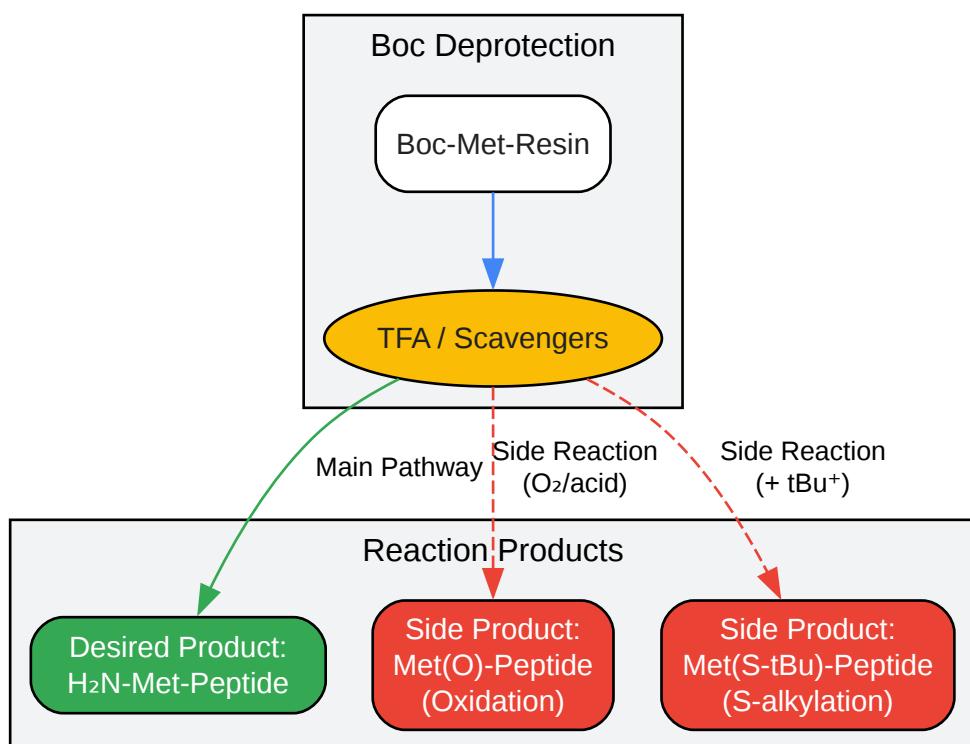
Caption: General workflow for the acid-catalyzed deprotection of the Boc group.

The thioether side chain of methionine is susceptible to side reactions, particularly during the acidic conditions of Boc deprotection.[16][17]

- Oxidation: The sulfur atom can be oxidized to form methionine sulfoxide [Met(O)].[16] This can occur during synthesis or cleavage. While sometimes the oxidized form [Boc-Met(O)-OH] is used intentionally, unintended oxidation leads to impurities.[7][16]

- S-alkylation (tert-butylation): The tert-butyl cation generated during Boc deprotection is an electrophile that can be attacked by the nucleophilic thioether side chain.[17][18] This results in the formation of a sulfonium salt, a significant side product in Boc-based SPPS.[17]

To mitigate these side reactions, scavengers are added to the cleavage or deprotection cocktails. These are compounds that efficiently trap the reactive tert-butyl cations.[4][15] Common scavengers include dimethylsulfide (DMS), anisole, and triisopropylsilane (TIS).[16][17]



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Caption: Deprotection of Boc-methionine showing desired and potential side products.

## Experimental Protocols

The following protocols are generalized from published methods and should be adapted and optimized for specific applications.

## Synthesis of (tert-Butoxycarbonyl)-L-methionine

This procedure describes the N-protection of L-methionine using di-tert-butyl dicarbonate (Boc<sub>2</sub>O).[\[2\]](#)[\[10\]](#)

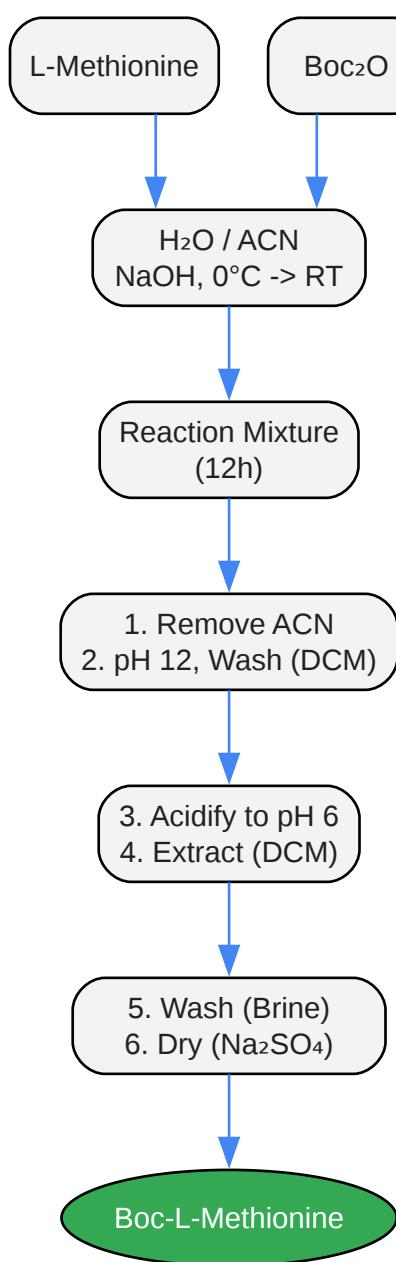
#### Materials:

- L-methionine
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Sodium hydroxide (NaOH)
- Acetonitrile
- Water
- Dichloromethane (DCM)
- 1N Hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate

#### Procedure:

- Dissolve L-methionine (e.g., 7.2 g) in a mixture of water (50 mL) and acetonitrile (50 mL) in a reaction flask.[\[10\]](#)
- Add NaOH (e.g., 2 g) to the solution and cool the mixture to 0 °C in an ice bath.[\[10\]](#)
- Slowly add di-tert-butyl dicarbonate (e.g., 10.9 g) to the cooled solution.[\[10\]](#)
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.[\[2\]](#)[\[10\]](#)
- Remove the acetonitrile under reduced pressure (rotary evaporation).[\[10\]](#)
- Adjust the pH of the remaining aqueous residue to 12 with a base like potassium carbonate and wash twice with dichloromethane (50 mL) to remove impurities. Discard the organic layers.[\[2\]](#)[\[10\]](#)

- Carefully acidify the aqueous layer to pH 6 with 1N HCl.[10]
- Extract the product into dichloromethane (2 x 50 mL).[10]
- Combine the organic layers, wash with saturated sodium chloride solution (50 mL), and dry over anhydrous sodium sulfate.[10]
- Filter and concentrate the solution under reduced pressure to yield Boc-L-methionine, often as a viscous oil or gummy solid.[2][10] A 95% yield has been reported for this method.[10]



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Caption: Workflow for the synthesis of Boc-L-methionine.

## Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard procedure for removing the N-terminal Boc group from a peptide chain attached to a resin.[15][19]

Materials:

- Boc-protected peptide-resin
- Dichloromethane (DCM), peptide synthesis grade
- Trifluoroacetic acid (TFA)
- 5% (v/v) Diisopropylethylamine (DIPEA) in DCM (for neutralization)

Procedure:

- Resin Swelling: Swell the peptide-resin in DCM for 15-30 minutes in a suitable reaction vessel.[15]
- Deprotection (Step 1): Drain the DCM and add a solution of 50% TFA in DCM to the resin. Agitate for 3 minutes at room temperature.[19]
- Filter and drain the TFA solution.[19]
- Deprotection (Step 2): Add a second portion of 50% TFA in DCM and agitate for 5-15 minutes at room temperature.[19]
- Washing: Filter the resin and wash thoroughly with DCM (at least 3 times) to remove residual TFA.[15][19]
- Neutralization: Wash the resin three times with 5% DIPEA in DCM to neutralize the trifluoroacetate salt and regenerate the free amine.[19]

- Final Wash: Wash the resin again with DCM (3 times) to remove excess DIPEA.[\[15\]](#) The resin is now ready for the next coupling step.

## Final Cleavage from Resin (Boc-SPPS)

Final cleavage of a methionine-containing peptide from the resin requires a strong acid and a scavenger cocktail to ensure complete deprotection of side chains and prevent side reactions.

[\[17\]](#)

Materials:

- Dried peptide-resin
- Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
- Scavenger cocktail (e.g., a mixture containing anisole, dimethylsulfide, etc.)[\[16\]](#)[\[17\]](#)
- Ice-cold methyl tert-butyl ether (MTBE) or diethyl ether

Procedure (Conceptual - HF requires specialized equipment):

- Preparation: Place the dried peptide-resin in a specialized HF-resistant reaction vessel.
- Scavenger Addition: Add the appropriate scavenger cocktail to the resin.
- HF Cleavage: Cool the vessel (typically to 0 °C or below) and condense anhydrous HF into it. Stir the mixture for 1-2 hours at 0 °C.
- HF Removal: Evaporate the HF under a stream of nitrogen or under vacuum.
- Peptide Precipitation: Wash the resin with cold MTBE or ether. The crude peptide will precipitate.[\[20\]](#)
- Isolation and Purification: Collect the crude peptide by filtration or centrifugation. Wash the pellet several times with cold ether to remove scavengers. Dry the peptide under vacuum. [\[20\]](#) The crude product can then be purified by HPLC.

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